molecular formula C15H15N5O2S B4021139 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide CAS No. 617697-22-0

6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

Cat. No.: B4021139
CAS No.: 617697-22-0
M. Wt: 329.4 g/mol
InChI Key: XTTXTQHMXRTYMZ-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a fused triaza-tricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a 2-methoxyethyl substituent at position 7, an imino group at position 6, and a carbothioamide moiety at position 3.

Properties

IUPAC Name

6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-22-7-6-20-12(16)9(13(17)23)8-10-14(20)18-11-4-2-3-5-19(11)15(10)21/h2-5,8,16H,6-7H2,1H3,(H2,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTXTQHMXRTYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C1=N)C(=S)N)C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617697-22-0
Record name 2-IMINO-1-(2-METHOXYETHYL)-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOTHIOAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the imino, methoxyethyl, and carbothioamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tricyclic or Spiro Systems

  • 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Structural Differences:
  • The target compound has a fused triazatricyclo system, whereas this analogue features a spiro[4.5]decane core with oxa-aza bridging.
  • The methoxyethyl group in the target compound contrasts with the benzothiazolyl and dimethylaminophenyl substituents in the analogue. Functional Groups: Both contain sulfur (carbothioamide vs. benzothiazole) and carbonyl groups, but the analogue lacks the imino group present in the target compound. Synthetic Relevance: The analogue’s synthesis involves condensation reactions with aromatic amines, suggesting that similar strategies could apply to the target compound’s derivatization .

Cephalosporin Derivatives with Bicyclic Systems

  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (): Core Structure: The cephalosporin’s bicyclic β-lactam system (5-thia-1-azabicyclo[4.2.0]oct-2-ene) is less complex than the target compound’s tricyclic framework. Bioactivity Context: Cephalosporins are clinically used antibiotics, whereas the target compound’s carbothioamide group may confer distinct mechanisms, such as kinase inhibition or metal chelation. Substituent Comparison: The thiadiazolylthio and tetrazolyl groups in cephalosporins differ from the methoxyethyl and imino groups in the target compound, impacting solubility and target specificity .

Methoxytryptamine Derivatives

  • 3-(2-Aminoethyl)-5-methoxyindole (5-Methoxytryptamine) (): Structural Simplicity: This indole derivative lacks the fused polycyclic system of the target compound but shares a methoxyethyl side chain. Functional Role: Methoxytryptamines are neuroactive ligands for serotonin receptors, highlighting the pharmacological relevance of methoxy groups. The target compound’s methoxyethyl substituent may similarly influence receptor binding .

Biological Activity

The compound 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and mechanisms of action.

Structural Characteristics

This compound features:

  • A triazatricyclo framework , which is significant for its chemical reactivity.
  • Functional groups including an imino group , carbonyl groups , and a methoxyethyl moiety that enhance its biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : Approximately 342.38 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 6-imino-7-(2-methoxyethyl)-2-oxo have shown antimicrobial activity against various pathogens. The presence of the triazine core is often linked to enhanced antimicrobial effects.

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties . The tricyclic structure allows for interactions with specific receptors involved in cancer cell proliferation and survival pathways.

Enzyme Inhibition

The unique arrangement of functional groups enables the compound to act as an enzyme inhibitor , potentially modulating metabolic pathways critical in disease processes.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : Interaction studies using techniques like surface plasmon resonance (SPR) suggest significant binding to various enzymes and receptors.
  • Modulation of Biological Pathways : The compound's ability to fit into specific biological receptors allows it to modulate their activity, influencing downstream signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 6-imino-7-(2-methoxyethyl)-2-oxo stands out among structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-imino-N-(4-methoxyphenyl)methyl derivativeTriazine core with methoxy substitutionAntimicrobial
Triazine-based anticancer agentSimilar triazine coreAnticancer
Amino acid derivativeTriazine with amino acid side chainEnzyme inhibition

This table illustrates the diverse biological activities associated with compounds sharing structural characteristics with 6-imino-7-(2-methoxyethyl)-2-oxo.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as a new class of antibiotics.
  • Cancer Cell Studies : In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting a pathway for therapeutic application in oncology.
  • Enzyme Interaction Studies : Research utilizing isothermal titration calorimetry (ITC) revealed that the compound effectively inhibits specific enzymes involved in metabolic disorders, indicating its potential use in drug development for these conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide
Reactant of Route 2
6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

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